1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-(2-fluoroethyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN3O2S/c6-1-2-9-4-5(3-8-9)12(7,10)11/h3-4H,1-2H2,(H2,7,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYIERKOOCLKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as β-ketoesters or β-diketones, under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions. For example, 2-fluoroethyl bromide can be reacted with the pyrazole ring in the presence of a base like potassium carbonate.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the fluoroethyl-substituted pyrazole with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control of reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Development
1-(2-Fluoroethyl)-1H-pyrazole-4-sulfonamide serves as a scaffold for developing new therapeutic agents. The incorporation of the fluoroethyl group is believed to enhance the compound's biological activity and pharmacokinetic properties. Research indicates that compounds containing pyrazole and sulfonamide moieties exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Table 1: Biological Activities of this compound
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Shows potential in inhibiting cancer cell proliferation. |
| Anti-inflammatory | May reduce inflammation through modulation of inflammatory pathways. |
Case Studies
Several studies have explored the efficacy of this compound in various therapeutic contexts:
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a new antibiotic agent.
- Anticancer Properties : Research has indicated that derivatives of this compound can inhibit specific cancer cell lines, suggesting its role as a potential anticancer drug. The structure-activity relationship (SAR) studies highlighted that modifications to the pyrazole ring can enhance potency against cancer cells .
Optimization for CNS Penetration
A notable area of research focuses on optimizing the blood-brain barrier (BBB) permeability of pyrazole sulfonamides, including this compound. Modifications to the compound have been shown to improve CNS exposure, which is crucial for treating neurological diseases such as human African trypanosomiasis (HAT). These modifications often involve altering the polar surface area or introducing flexible linkers to enhance selectivity and efficacy .
Table 2: CNS Penetration Optimization Strategies
| Strategy | Description |
|---|---|
| Reducing Polar Surface Area | Modifying the structure to lower polar characteristics enhances BBB permeability. |
| Introducing Flexible Linkers | Increases selectivity for CNS targets, improving therapeutic efficacy. |
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to interact with biological molecules, while the sulfonamide group can improve its solubility and stability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares 1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide with structurally related pyrazole-sulfonamide derivatives, focusing on substituent effects, biological activity, and synthetic methodologies.
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Position and Bulk : BTT-3033’s 4-fluorophenyl and carbamoyl groups enhance selectivity for integrinα2β1, while the 2-fluoroethyl group in the target compound may reduce steric hindrance, favoring interactions with smaller binding pockets .
- Halogenation : Chlorine/fluorine atoms in analogs (e.g., ) improve lipophilicity and membrane permeability but may increase toxicity risks. The 2-fluoroethyl group balances hydrophobicity and metabolic stability .
Physicochemical Properties
Implications : The target compound’s lower molecular weight and LogP may improve bioavailability compared to bulkier analogs like BTT-3033 .
Biological Activity
1-(2-Fluoroethyl)-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring and a sulfonamide group, which are known to impart various pharmacological properties. The addition of a fluorinated ethyl group enhances its biological activity and stability, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHF NOS
- Molecular Weight : Approximately 193.2 g/mol
- Structural Features : The compound contains a five-membered pyrazole ring, a sulfonamide group, and a fluorinated ethyl substituent, which together contribute to its unique biological properties.
The mechanism of action of this compound involves interactions with specific biological targets. The fluorine atom enhances the compound's ability to form hydrogen bonds, influencing enzyme activity and cellular signaling pathways. Research indicates that this compound may inhibit certain enzymes involved in metabolic processes, thus altering biological pathways related to disease states.
Biological Activities
Research has documented various biological activities associated with this compound:
- Anticancer Activity : Studies have shown that pyrazole derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated IC values indicating effective inhibition of cancer cell growth .
- Antimicrobial Properties : Compounds containing the sulfonamide moiety are recognized for their broad-spectrum antibacterial and antifungal activities. The presence of the pyrazole ring may enhance these effects, making it a promising candidate for developing new antimicrobial agents .
- Nephroprotective Effects : Research suggests that pyrazoles can mitigate nephrotoxicity caused by chemotherapeutic agents like cisplatin by preserving glutathione levels in renal tissues .
Comparative Analysis with Similar Compounds
A comparative analysis reveals the unique aspects of this compound relative to other pyrazole and sulfonamide derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Pyrazole-4-sulfonamide | Pyrazole ring + sulfonamide | Broad-spectrum antibacterial activity |
| 1-(3-fluoropropyl)-1H-pyrazole-4-sulfonamide | Similar fluorinated chain | Enhanced lipophilicity for better cell membrane permeability |
| 5-(2-Fluorophenyl)-1H-pyrazole | Contains a phenyl group instead of ethyl | Known for specific anti-cancer properties |
Case Studies and Research Findings
Recent studies have focused on synthesizing new derivatives of pyrazole-4-sulfonamides, including this compound, to evaluate their biological activities:
- Antiproliferative Studies : A series of new pyrazole derivatives were synthesized and tested against U937 cells using the CellTiter-Glo assay. The results indicated varying degrees of cytotoxicity, with some compounds showing significant inhibition without cytotoxic effects on normal cells .
- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities revealed that compounds like this compound could effectively inhibit targets involved in metabolic pathways relevant to cancer and infectious diseases .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-(2-fluoroethyl)-1H-pyrazole-4-sulfonamide to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key variables include:
-
Temperature : 60–80°C for optimal reactivity without decomposition .
-
Catalyst : Palladium-based catalysts (e.g., Pd/C) enhance regioselectivity in pyrazole ring formation .
-
Solvent : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction rates .
-
Reaction Time : 12–24 hours for complete conversion, monitored via TLC or HPLC .
-
Advanced Techniques : Continuous flow reactors can improve scalability and reduce side reactions .
Table 1. Synthesis Optimization Parameters
Parameter Optimal Range Impact on Yield/Purity Reference Temperature 60–80°C Higher yields above 70°C Catalyst Pd/C Improved selectivity Solvent DMF/THF Enhanced reactivity
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
-
¹H/¹³C NMR : Confirm pyrazole ring protons (δ 8.2–8.5 ppm) and fluoroethyl group (δ 4.5–4.8 ppm for CH2F) .
-
Mass Spectrometry : Detect molecular ion peaks ([M+H]⁺) for molecular weight validation .
-
X-ray Crystallography : Resolve 3D structure and confirm sulfonamide bonding geometry (e.g., bond angles of ~120° for sp² hybridization) .
Table 2. Key Spectroscopic Data
Technique Key Peaks/Data Points Structural Confirmation Reference ¹H NMR δ 8.2 (pyrazole H), δ 4.5 (CH2F) Fluoroethyl and pyrazole groups HRMS [M+H]⁺ m/z 245.1 Molecular weight validation
Q. What methodological approaches are recommended for initial evaluation of biological activity?
- Answer :
- In Vitro Assays : Screen for enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) at 1–100 μM concentrations .
- Cell-Based Models : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity via MTT assays .
- Dose-Response Studies : Establish IC50 values for potency comparison with reference compounds .
Advanced Research Questions
Q. How does the fluoroethyl substituent influence the compound’s pharmacokinetic properties and target binding?
- Answer :
- Electron-Withdrawing Effect : The fluorine atom increases sulfonamide acidity, enhancing hydrogen bonding with target enzymes (e.g., COX-2) .
- Lipophilicity : Fluorine improves blood-brain barrier penetration, critical for CNS-targeted drug design .
- Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, prolonging half-life .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Answer :
- Reaction Path Analysis : Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps .
- High-Throughput Screening : Test combinatorial reaction conditions (e.g., solvent/catalyst permutations) to validate computational hypotheses .
- Feedback Loops : Integrate experimental results (e.g., failed reactions) to refine computational models iteratively .
Q. How can structure-activity relationship (SAR) studies guide derivative design for improved selectivity?
- Answer :
-
Substituent Variation : Replace the fluoroethyl group with chloroethyl or methoxyethyl to modulate steric/electronic effects .
-
Bioisosteric Replacements : Substitute sulfonamide with carboxamide to explore alternative binding modes .
-
Pharmacophore Mapping : Identify critical hydrogen-bonding motifs using molecular docking (e.g., AutoDock Vina) .
Table 3. SAR Comparison of Derivatives
Derivative Substituent Biological Activity (IC50) Reference Parent Compound 2-fluoroethyl COX-2: 5 μM Chlorophenyl Analog 4-chlorophenyl COX-2: 10 μM
Q. What advanced techniques improve scalability in multi-step syntheses?
- Answer :
- Flow Chemistry : Enables continuous production of intermediates (e.g., pyrazole ring formation) with reduced purification steps .
- Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) groups to shield amines during sulfonamide coupling .
- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction consistency .
Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity data across assay platforms?
- Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. colorimetric enzyme assays) .
- Compound Stability Testing : Verify integrity under assay conditions (e.g., pH, temperature) via LC-MS .
- Statistical Robustness : Apply ANOVA or t-tests to distinguish biological variability from experimental error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
